molecular formula C16H22N4 B1204869 Pirogliride CAS No. 62625-18-7

Pirogliride

Cat. No.: B1204869
CAS No.: 62625-18-7
M. Wt: 270.37 g/mol
InChI Key: UFJFKQGRZLHOBO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of pirogliride involves several steps, starting with the preparation of the pyrrolidine carboximidamide derivative. The synthetic route typically includes:

    Step 1: Formation of the pyrrolidine ring.

    Step 2: Introduction of the phenyl group.

    Step 3: Formation of the carboximidamide group.

The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Pirogliride undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pirogliride has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Pirogliride is unique compared to other hypoglycemic agents like sulfonylureas and biguanides. Unlike sulfonylureas, this compound does not increase peripheral plasma insulin levels in fasted dogs . Similar compounds include:

This compound’s distinct mechanism and structural differences make it a valuable compound for further research and potential therapeutic applications.

Properties

62625-18-7

Molecular Formula

C16H22N4

Molecular Weight

270.37 g/mol

IUPAC Name

N-(1-methylpyrrolidin-2-ylidene)-N'-phenylpyrrolidine-1-carboximidamide

InChI

InChI=1S/C16H22N4/c1-19-11-7-10-15(19)18-16(20-12-5-6-13-20)17-14-8-3-2-4-9-14/h2-4,8-9H,5-7,10-13H2,1H3

InChI Key

UFJFKQGRZLHOBO-UHFFFAOYSA-N

SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3

Canonical SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3

synonyms

McN 3495
pirogliride
pirogliride tartrate

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.74 g (0.01 mole) of phenyl isocyanide dichloride in dry Et2O with cooling under N2 is added 0.71 g (0.01 mole) of pyrrolidine followed by 1.01 g (0.01 mole) of Et3N with stirring. The mixture is allowed to stir for 11/2 hrs. and then filtered to remove precipitated Et3N.HCl. To the filtrate is added 1.96 g (0.02 mole) of 1-methyl-2-iminopyrrolidine in an ice-water bath. The resultant mixture is allowed to stir overnight under N2 and then filtered to remove N-methyl-2-iminopyrrolidine hydrochloride, m.p. 182°-188° C. The filtrate is evaporated to dryness in vacuo affording in an oil which is dissolved in MeOH (10 ml) and treated with an equimolar amount of L(+)-tartaric acid. The resultant solution is concentrated while adding i-PrOH to give crystals. Recrystallization from isopropanol-acetonitrile gives the pure L-(+)-tartrate salt, N-(1-methyl-2-pyrrolidinylidene)-N'-phenyl-1-pyrrolidinecarboximidamide, m.p. 153°-56° C.
Quantity
1.74 g
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reactant
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0.71 g
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1.96 g
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resultant mixture
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